Cas no 5461-68-7 ((2,3,4,5,6-pentachlorophenyl) 4-methoxybenzoate)

(2,3,4,5,6-pentachlorophenyl) 4-methoxybenzoate structure
5461-68-7 structure
Product Name:(2,3,4,5,6-pentachlorophenyl) 4-methoxybenzoate
CAS No:5461-68-7
MF:C14H7Cl5O3
MW:400.468579530716
CID:1590302
PubChem ID:221839
Update Time:2025-04-21

(2,3,4,5,6-pentachlorophenyl) 4-methoxybenzoate Chemical and Physical Properties

Names and Identifiers

    • (2,3,4,5,6-pentachlorophenyl) 4-methoxybenzoate
    • pentachlorophenyl 4-methoxybenzoate
    • NSC6915
    • AC1L5AWQ
    • AC1Q3Q8F
    • CTK5A1930
    • NSC-6915
    • AR-1K9840
    • AG-J-57828
    • pentachlorophenyl 4-methoxybenzoate; NSC6915; AC1L5AWQ; AC1Q3Q8F; CTK5A1930; NSC-6915; AR-1K9840; AG-J-57828;
    • TXONTFRBXOCPBF-UHFFFAOYSA-N
    • p-methoxybenzoic acid pentachlorophenyl ester
    • 5461-68-7
    • SCHEMBL11172908
    • DTXSID80278285
    • Inchi: 1S/C14H7Cl5O3/c1-21-7-4-2-6(3-5-7)14(20)22-13-11(18)9(16)8(15)10(17)12(13)19/h2-5H,1H3
    • InChI Key: TXONTFRBXOCPBF-UHFFFAOYSA-N
    • SMILES: ClC1C(=C(C(=C(C=1OC(C1C=CC(=CC=1)OC)=O)Cl)Cl)Cl)Cl

Computed Properties

  • Exact Mass: 397.88401
  • Monoisotopic Mass: 397.883783
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 4
  • Complexity: 373
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 35.5
  • XLogP3: 6.4

Experimental Properties

  • Density: 1.56
  • Boiling Point: 534.8°C at 760 mmHg
  • Flash Point: 212.9°C
  • Refractive Index: 1.61
  • PSA: 35.53

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